molecular formula C7H5F2NO3 B1456797 5-(Difluoromethoxy)picolinic acid CAS No. 1174323-34-2

5-(Difluoromethoxy)picolinic acid

Cat. No.: B1456797
CAS No.: 1174323-34-2
M. Wt: 189.12 g/mol
InChI Key: QOGGIPBAUKZCGU-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)picolinic acid is an organic compound with the molecular formula C7H5F2NO3. It is a derivative of picolinic acid, featuring a difluoromethoxy group attached to the pyridine ring. This compound appears as a white to off-white crystalline solid and is known for its applications in various scientific fields .

Properties

IUPAC Name

5-(difluoromethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-7(9)13-4-1-2-5(6(11)12)10-3-4/h1-3,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGGIPBAUKZCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of a suitable precursor, such as a halogenated picolinic acid derivative, using difluoromethylating agents under specific reaction conditions .

Industrial Production Methods

Industrial production methods for 5-(Difluoromethoxy)picolinic acid may involve large-scale difluoromethylation reactions, utilizing optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choices .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)picolinic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity and reactivity, affecting its biological and chemical properties. Detailed studies on its mechanism of action are ongoing, focusing on its interactions with enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethoxy)picolinic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties.

Biological Activity

5-(Difluoromethoxy)picolinic acid is an emerging compound with significant biological activity, particularly in the context of its interaction with biological molecules and potential therapeutic applications. This article provides a detailed overview of its biological mechanisms, effects on cellular processes, and implications in pharmacology.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by the presence of difluoromethoxy and picolinic acid moieties. Its molecular formula is C7H5F2NO3C_7H_5F_2NO_3. The difluoromethoxy group enhances its lipophilicity and influences its interaction with biological targets.

Target Interaction

The primary target of this compound is zinc finger proteins (ZFPs) . These proteins play crucial roles in various cellular functions, including gene expression and signal transduction. The compound binds to ZFPs, altering their conformation and disrupting zinc binding, which inhibits their functionality.

Biochemical Pathways

This compound is involved in several biochemical pathways:

  • Inhibition of Viral Entry : The compound has been shown to interfere with viral membrane fusion processes, preventing enveloped viruses from entering host cells.
  • Zinc Transport Regulation : By affecting ZFPs, it may also influence zinc transport mechanisms within cells, which is critical for numerous enzymatic reactions.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates significant bioavailability due to its ability to bind effectively to ZFPs. Stability under physiological conditions allows for sustained activity, although prolonged exposure may lead to degradation over time.

In Vitro Studies

In laboratory settings, this compound has demonstrated various cellular effects:

  • Inhibition of Viral Replication : Studies have shown that the compound can inhibit viral entry into cells, thereby reducing viral load in infected cultures.
  • Alteration of Gene Expression : By inhibiting ZFPs, it can affect the expression of genes involved in immune responses and other critical pathways.

Temporal Effects

The efficacy of this compound varies over time. Initial studies suggest that while it is stable under standard conditions, its effectiveness may diminish with prolonged exposure due to potential degradation or changes in cellular environments.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant inhibition of viral entry in vitro, suggesting potential as an antiviral agent.
Study 2 Investigated the impact on ZFPs and found alterations in gene expression profiles associated with immune responses.
Study 3 Explored pharmacokinetics and stability, highlighting the compound's potential for therapeutic applications due to its favorable bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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